molecular formula C16H13F3INO2 B3661018 N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B3661018
M. Wt: 435.18 g/mol
InChI Key: OQSOBKURZWFDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide” is an organic compound that features both iodine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodo-2-methylaniline and 3-(trifluoromethyl)phenol.

    Formation of Intermediate: The 4-iodo-2-methylaniline is reacted with chloroacetyl chloride to form an intermediate chloroacetamide.

    Final Coupling Reaction: The intermediate is then reacted with 3-(trifluoromethyl)phenol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenyl rings.

    Reduction: Reduction reactions could target the iodine substituent, potentially converting it to a hydrogen atom.

    Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) could be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) could be employed for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include deiodinated compounds.

    Substitution: Products may include azides or thioethers.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound could be used in the development of probes for biological imaging or assays.

Medicine

    Drug Development: Its unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, the compound might interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the iodine atom can participate in halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
  • N-(4-chloro-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Uniqueness

The presence of the iodine atom in “N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide” makes it unique compared to its bromo and chloro analogs. Iodine’s larger atomic radius and different electronic properties can lead to distinct reactivity and interactions, making this compound particularly interesting for specific applications.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3INO2/c1-10-7-12(20)5-6-14(10)21-15(22)9-23-13-4-2-3-11(8-13)16(17,18)19/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSOBKURZWFDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-iodo-2-methylphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.